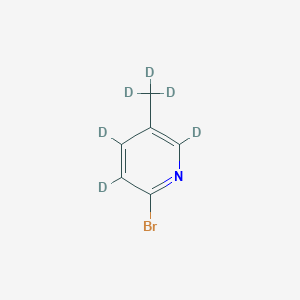

2-Bromo-5-picoline-d6

Description

Significance of Isotopic Labeling in Contemporary Organic Chemistry

Isotopic labeling is a powerful technique in which an atom in a chemical compound is substituted with one of its isotopes. fiveable.mewikipedia.org This method is invaluable for tracing the path of atoms and molecules through chemical reactions and biological pathways. fiveable.me Stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used. wikipedia.orgsymeres.com The incorporation of these heavier isotopes can be detected using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. fiveable.mewikipedia.org

The primary application of isotopic labeling lies in the elucidation of reaction mechanisms. fiveable.me By tracking the position of the isotopic label in the products of a reaction, chemists can deduce the intricate steps involved in the transformation. wikipedia.org Furthermore, the replacement of hydrogen with its heavier isotope, deuterium, can lead to a kinetic isotope effect, where the rate of a reaction is altered. This effect provides crucial information about bond-breaking steps in a reaction's mechanism. d-nb.info

Overview of Deuterated Heterocycles in Mechanistic and Synthetic Studies

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net Pyridine (B92270), a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a particularly common scaffold in drug molecules. d-nb.info The deuteration of these heterocyclic compounds has become an increasingly important strategy in both mechanistic investigations and drug design. nih.gov

In mechanistic studies, deuterated heterocycles serve as probes to understand reaction pathways. acs.org For instance, the site-specific incorporation of deuterium can help to identify which C-H bonds are broken during a reaction. d-nb.info In the realm of medicinal chemistry, the introduction of deuterium into a drug molecule can alter its metabolic fate. nih.gov This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes. d-nb.info This can lead to improved pharmacokinetic properties of a drug. d-nb.info

Several methods exist for the synthesis of deuterated heterocycles, including H/D exchange reactions where hydrogen atoms are swapped for deuterium atoms, often using a deuterium source like heavy water (D₂O). nih.govresearchgate.net Other approaches involve the use of deuterated building blocks in the construction of the heterocyclic ring. nih.gov

Specific Research Focus: 2-Bromo-5-picoline-d6 as a Model Compound

2-Bromo-5-picoline, also known as 2-bromo-5-methylpyridine (B20793), is a substituted pyridine derivative. chemsrc.comguidechem.com Its deuterated analogue, this compound, where the hydrogen atoms of the methyl group and potentially on the pyridine ring have been replaced by deuterium, serves as an interesting model compound for research. Picolines, which are methyl-substituted pyridines, are important intermediates in the synthesis of various chemicals. cymitquimica.com

The bromine atom at the 2-position and the methyl group at the 5-position provide distinct reactive sites, making it a versatile substrate for studying various chemical transformations. The deuteration of this specific molecule allows for detailed investigation into reaction mechanisms involving either the pyridine ring or the methyl group.

Below is a table summarizing the key properties of the non-deuterated parent compound, 2-Bromo-5-picoline.

| Property | Value |

| Molecular Formula | C₆H₆BrN |

| Molecular Weight | 172.02 g/mol |

| CAS Number | 3510-66-5 |

| Boiling Point | 218.7±20.0 °C at 760 mmHg |

| Melting Point | 41-43 °C |

| Density | 1.5±0.1 g/cm³ |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6BrN |

|---|---|

Molecular Weight |

178.06 g/mol |

IUPAC Name |

2-bromo-3,4,6-trideuterio-5-(trideuteriomethyl)pyridine |

InChI |

InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3,2D,3D,4D |

InChI Key |

YWNJQQNBJQUKME-RLTMCGQMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1C([2H])([2H])[2H])[2H])Br)[2H] |

Canonical SMILES |

CC1=CN=C(C=C1)Br |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Bromo 5 Picoline D6 and Deuterium Enriched Picoline Analogs

Deuterium (B1214612) Incorporation Strategies

Hydrogen Isotope Exchange (HIE) represents a straightforward approach for the late-stage introduction of deuterium into a molecule. archie-west.ac.uknih.govnih.govillinois.edu This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, often catalyzed by a metal or base.

Recent advancements have highlighted various catalytic systems for HIE on pyridine (B92270) and its derivatives. For instance, iridium(I) catalysts have shown exceptional activity in facilitating mild and selective ortho-labeling of aromatic compounds. archie-west.ac.uk Furthermore, base-mediated deuteration offers an alternative route. Pyridines can be deuterated at remote positions by treatment with potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), although this may lack regioselectivity between the meta- and para-positions. rsc.org

A milder approach involves the use of potassium carbonate (K2CO3) in combination with 18-crown-6 (B118740) in a mixture of D2O and DMSO-d6. researchgate.net This system has been shown to promote the deuteration of 3-bromopyridines exclusively at the 4-position, ortho to the bromo group. researchgate.net This selectivity is significant as it allows for the targeted incorporation of deuterium.

Table 1: Comparison of HIE Methods for Pyridine Deuteration

| Catalyst/Base | Deuterium Source | Selectivity | Conditions | Reference |

|---|---|---|---|---|

| Iridium(I) complexes | D2 gas | Ortho-directing group dependent | Mild | archie-west.ac.uk |

| KOtBu | DMSO-d6 | Meta/Para, non-selective | 90-100°C | rsc.org |

An alternative to direct HIE is the construction of the target molecule from already deuterated starting materials. This approach offers precise control over the location of deuterium incorporation.

Deuterated solvents, such as DMSO-d6, are readily available and can serve as efficient deuterium sources. uva.es Base-promoted deuteration using DMSO-d6 has been employed for various substrates. uva.es For example, the combination of KOtBu in DMSO-d6 can effectively incorporate deuterium atoms into the aromatic ring of pyridines. researchgate.net This method, however, may result in deuterium incorporation at multiple positions (2-, 3-, and 4-positions) of the pyridine ring. researchgate.net

The synthesis can also commence with a pyridine ring that has been pre-functionalized with deuterium. Commercially available deuterium-labeled building blocks can be utilized in multi-step syntheses to construct the desired deuterated picoline analog. nih.gov This strategy ensures that the deuterium atoms are located at specific, predetermined positions within the final molecule.

Synthesis from Deuterated Precursors

Advanced Synthetic Routes to 2-Bromo-5-picoline Scaffolds

The synthesis of the 2-bromo-5-picoline core is a crucial step, and the regioselectivity of the bromination reaction is a key consideration.

The direct bromination of 2-picoline (2-methylpyridine) can lead to a mixture of products, including 3-bromo-2-picoline and 5-bromo-2-picoline. google.com The separation of these isomers can be challenging due to their similar boiling points. google.com

To achieve regioselective synthesis of 5-bromo-2-picoline, multi-step synthetic routes are often employed. One such method involves the nitration of 2-picoline to 5-nitro-2-picoline, followed by reduction to 5-amino-2-picoline, and finally a Sandmeyer-type reaction to introduce the bromine atom. google.com

Another approach involves the regioselective bromination of fused pyridine N-oxides. Baran et al. reported a method using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source to achieve high yields of C2-brominated fused pyridines. tcichemicals.com While not directly applicable to 5-bromo-2-picoline, this highlights the development of methods to control regioselectivity in pyridine bromination.

The synthesis of 3-bromo-5-methylpyridine (B130446) has also been described through a multi-step process starting from 3-nitro-5-chloropyridine. patsnap.com This underscores the common strategy of utilizing substituted pyridine precursors to control the final substitution pattern.

Table 2: Common Compound Names Mentioned

| Compound Name | |

|---|---|

| 2-Bromo-5-picoline-d6 | |

| 2-Bromo-5-picoline | |

| 2-picoline | |

| 3-bromo-2-picoline | |

| 5-bromo-2-picoline | |

| 3-bromopyridine | |

| 5-nitro-2-picoline | |

| 5-amino-2-picoline | |

| 3-bromo-5-methylpyridine | |

| 3-nitro-5-chloropyridine | |

| DMSO-d6 | |

| Potassium tert-butoxide (KOtBu) | |

| Potassium carbonate (K2CO3) | |

| 18-crown-6 | |

| p-toluenesulfonic anhydride |

Introduction of Methyl Group via Targeted Functionalization

The introduction of a methyl group, or its deuterated counterpart (CD3), onto a pyridine ring is a fundamental step in the synthesis of picoline analogs. The regioselectivity of this installation is paramount and can be achieved through several established organic chemistry methodologies. These approaches often involve the conversion of an existing functional group or the direct coupling of a methylating agent.

One common strategy begins with a pre-functionalized pyridine ring, such as a halopyridine, which can undergo cross-coupling reactions. For instance, a bromo- or iodopyridine can be coupled with a methyl organometallic reagent, such as methylmagnesium bromide (Grignard reagent) or methylboronic acid (in Suzuki coupling), in the presence of a suitable transition metal catalyst (e.g., palladium complexes). To introduce a deuterated methyl group, a deuterated methylating agent like CD3MgI or CD3B(OH)2 would be used.

Alternatively, a functional group on the pyridine ring can be transformed into a methyl group. For example, a pyridine carboxylic acid can be reduced to a hydroxymethyl group (-CH2OH), which is then converted to a chloromethyl group (-CH2Cl) and subsequently reduced to a methyl group (-CH3). For deuterium labeling, deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD4), can be employed in the reduction steps.

A summary of potential functional group transformations for methyl group introduction is presented below.

| Starting Functional Group | Reagents for CH3 Introduction | Reagents for CD3 Introduction |

| -COOH | 1. LiAlH4 2. SOCl2 3. LiAlH4 | 1. LiAlD4 2. SOCl2 3. LiAlD4 |

| -CHO | 1. NaBH4 2. PBr3 3. LiAlH4 | 1. NaBD4 2. PBr3 3. LiAlD4 |

| -Br / -I | CH3MgBr, Pd(PPh3)4 | CD3MgI, Pd(PPh3)4 |

| -CN | 1. H2/Raney Ni 2. NaNO2/HCl 3. CuCN 4. MeMgBr | (Complex multi-step) |

Multi-step Synthesis Design for Deuterium Specificity

Achieving high isotopic purity at a specific molecular position requires careful planning in a multi-step synthesis. The synthetic route must be designed to introduce the deuterium label at a stage where it is not lost or scrambled in subsequent reactions. The synthesis of this compound can be envisioned through a pathway that builds the molecule from simpler, deuterated precursors or introduces the label onto a pre-formed scaffold under controlled conditions.

A plausible de novo synthesis could start from a simple deuterated building block. For instance, the construction of the pyridine ring itself using a deuterated precursor ensures the label is integral to the structure. However, a more common approach involves the late-stage functionalization of a pyridine derivative.

Consider the synthesis of non-deuterated 5-bromo-2-methylpyridine, which can be achieved by reacting diethyl malonate with an alkali metal, followed by condensation with 5-nitro-2-chloropyridine and subsequent decarboxylation to yield 5-nitro-2-picoline. chemrxiv.org This intermediate is then reduced to 5-amino-2-methylpyridine, which undergoes a Sandmeyer reaction (diazotization followed by reaction with a bromide source) to give the final product. chemrxiv.org

To adapt this for the synthesis of this compound, one could modify the initial steps to construct a deuterated picoline ring. A more direct approach, however, would be to perform isotopic exchange on a suitable precursor. For example, starting with 2-bromo-5-methylpyridine (B20793), a transition-metal-catalyzed H/D exchange could be employed to deuterate the methyl group specifically. The challenge lies in achieving selective deuteration of the methyl C-H bonds without affecting the aromatic C-H bonds. This often requires catalysts that favor sp3 C-H activation over sp2 C-H activation in this specific context.

Hypothetical Synthetic Pathway for this compound:

Synthesis of 2-Bromo-5-methylpyridine: Prepare the non-deuterated starting material via established literature methods. chemrxiv.orgchemicalbook.com

Selective Deuteration of the Methyl Group: Subject 2-bromo-5-methylpyridine to a transition metal-catalyzed hydrogen isotope exchange (HIE) reaction using a deuterium source like D2 gas or D2O. The choice of catalyst is crucial for selectivity.

Purification: The final product, this compound, is purified using standard techniques such as chromatography or crystallization to remove any unreacted starting material and byproducts.

Catalytic and Non-Catalytic Deuteration Methods for Halogenated Pyridines

Direct deuteration of halogenated pyridines through hydrogen isotope exchange (HIE) is an efficient strategy for producing labeled compounds. These methods can be broadly categorized into base-mediated and transition-metal-catalyzed approaches.

Base-Mediated Deuteration Approaches for N-Heteroarenes

Base-catalyzed H/D exchange relies on the deprotonation of a C-H bond by a strong base to form a carbanion, which is then quenched by a deuterium source. The acidity of the C-H bond is a key factor, with protons on electron-deficient aromatic rings like pyridine being more acidic than those on benzene.

A common system for deuterating N-heteroarenes involves using a strong base like potassium tert-butoxide (KOtBu) in a deuterated solvent that also acts as the deuterium source, such as dimethyl sulfoxide-d6 (DMSO-d6). researchgate.netresearchgate.net This method has been shown to effectively incorporate deuterium atoms into the aromatic ring of pyridines and related heterocycles. researchgate.net The reaction proceeds via the formation of a dimsyl anion, which acts as the deprotonating agent. researchgate.net

For halogenated pyridines, the position of deuteration is influenced by the electronic effects of the substituents. Weakly basic systems, such as potassium carbonate (K2CO3) with a phase-transfer catalyst like 18-crown-6, have also been employed. This method has shown excellent site selectivity in the H/D exchange of heteroarenes where a bromide acts as a removable directing group. osti.gov

Table of Base-Mediated Deuteration Systems:

| Base System | Deuterium Source | Substrate Example | Key Features |

| KOtBu | DMSO-d6 | Pyridines | Efficient for various N-heteroarenes, can lead to multiple deuterations. researchgate.net |

| K2CO3 / 18-Crown-6 | D2O | Bromopyridines | Mild conditions, high site-selectivity influenced by the halogen. osti.gov |

| NaOH / KOH | D2O | Phenols | Requires harsh conditions (e.g., high temperature). osti.gov |

Transition Metal-Catalyzed Deuterium Exchange Methods

Transition metal catalysts provide a powerful and often more selective alternative for H/D exchange reactions. These methods typically involve the reversible activation of C-H bonds by a metal center. A variety of metals, including iridium, rhodium, ruthenium, palladium, and platinum, have been shown to be effective. researchgate.net

Iridium complexes, such as Crabtree's catalyst and those developed by Kerr, are particularly active in facilitating mild and selective ortho-labeling of aromatic compounds directed by various functional groups. researchgate.netarchie-west.ac.uk For pyridines, these catalysts can direct deuteration to specific positions. For instance, iridium-catalyzed reactions have been optimized for C-6 hydrogen isotope exchange of pyridines. archie-west.ac.uk

Palladium and platinum catalysts, often in their heterogeneous form (e.g., Pd/C or Pt/C), are also widely used. A mixed Pd/C-Pt/C catalyst system has been successfully used to deuterate 5-methylpyridin-2-amine by heating in D2O, demonstrating a practical method for labeling pyridine derivatives. nih.gov This approach can achieve high levels of deuterium incorporation at multiple sites, including both the aromatic ring and alkyl substituents. nih.gov The choice of catalyst, solvent (deuterium source), and reaction conditions (temperature, pressure) are critical parameters that must be optimized for a specific substrate to achieve the desired labeling pattern and isotopic enrichment.

Examples of Transition Metal-Catalyzed Deuteration:

| Catalyst System | Deuterium Source | Substrate Type | Selectivity/Features |

| Iridium(I) complexes | D2 gas | Aromatic compounds with directing groups | High ortho-selectivity. archie-west.ac.uk |

| Pd/C-Pt/C | D2O | 5-Methylpyridin-2-amine | Achieves full deuteration of the precursor. nih.gov |

| Rh, Ru, Pt complexes | D2 gas, D2O | Various heterocycles | Broad applicability, selectivity varies with metal and ligands. researchgate.net |

Iii. Mechanistic Investigations Utilizing 2 Bromo 5 Picoline D6

Kinetic Isotope Effect (KIE) Studies with 2-Bromo-5-picoline-d6

The kinetic isotope effect is a measure of the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. In the context of this compound, the focus is on the deuterium (B1214612) kinetic isotope effect (kH/kD), which compares the rate of reaction of the non-deuterated isotopologue (containing hydrogen) to the deuterated one.

Primary kinetic isotope effects are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, a significant primary KIE (typically kH/kD > 2) is often indicative of this bond-breaking event being central to the slowest step of the reaction.

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. These effects are generally smaller than primary KIEs and are classified based on the position of the isotope relative to the reaction center. Alpha-secondary KIEs involve isotopic substitution at the carbon atom undergoing a change in hybridization, while beta-secondary KIEs involve substitution at an adjacent carbon. These effects can provide subtle but crucial details about the structure of the transition state.

While specific experimental data for KIE studies involving this compound is not extensively available in publicly accessible literature, the principles of KIE can be applied to hypothesize its utility. For instance, in a hypothetical nucleophilic aromatic substitution reaction, if the C-H bonds of the methyl group were involved in a rate-determining step, a primary KIE would be expected upon deuteration of this group.

The magnitude of the deuterium KIE is a powerful indicator of the rate-determining step in a multi-step reaction. A significant primary KIE suggests that C-H bond cleavage is part of the slowest step. Conversely, a KIE value close to unity (kH/kD ≈ 1) implies that the C-H bond is not significantly broken in the rate-determining step.

Consider a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, involving 2-bromo-5-picoline. The mechanism of these reactions involves several steps, including oxidative addition, transmetalation (for Suzuki coupling) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. By strategically placing deuterium labels on the picoline ring or the methyl group of this compound, researchers can probe which of these steps is rate-limiting.

For example, if a significant KIE is observed when the methyl group is deuterated in a reaction where C-H activation of the methyl group is proposed, it would provide strong evidence for this step being rate-determining.

Table 1: Hypothetical Kinetic Isotope Effects for a Cross-Coupling Reaction of 2-Bromo-5-picoline

| Proposed Rate-Determining Step | Expected kH/kD (Methyl Group Deuteration) | Interpretation |

| Oxidative Addition | ~1 | C-H bond of the methyl group is not broken. |

| C-H Activation of Methyl Group | >2 | C-H bond breaking is involved in the slow step. |

| Reductive Elimination | ~1 | C-H bond of the methyl group is not broken. |

This table presents hypothetical data to illustrate the application of KIE in determining the rate-determining step.

Probing Reaction Mechanisms through Deuterium Labeling

Deuterium labeling is a versatile strategy that extends beyond KIE studies to trace the fate of atoms throughout a reaction, thereby helping to identify intermediates, transition states, and differentiate between competing reaction pathways.

By analyzing the position of deuterium in the products of a reaction starting with this compound, chemists can deduce the nature of the intermediates and transition states. For instance, if a reaction is thought to proceed through a specific intermediate, the scrambling or retention of deuterium at certain positions can confirm or refute this hypothesis.

Deuterium labeling can also provide insights into the geometry of transition states. The magnitude of secondary KIEs is sensitive to the hybridization of the carbon atom bearing the deuterium label. A change from sp³ to sp² hybridization in the transition state typically results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ results in an inverse secondary KIE (kH/kD < 1).

In many chemical transformations, multiple reaction pathways can compete, leading to a mixture of products. Deuterium labeling with this compound can be instrumental in distinguishing between these competing mechanisms. The observed KIE can favor one pathway over another if the rate-determining steps of the competing reactions have different sensitivities to isotopic substitution.

For example, in a reaction that could proceed through either an SNAr (nucleophilic aromatic substitution) or a benzyne-type mechanism, deuterium labeling on the pyridine (B92270) ring can help differentiate between the two. The SNAr mechanism would likely show a small secondary KIE, while a benzyne (B1209423) mechanism, which involves C-H bond cleavage in the formation of the benzyne intermediate, would be expected to exhibit a significant primary KIE if that step is rate-determining.

Table 2: Differentiating Reaction Pathways with this compound

| Reaction Pathway | Deuterium Label Position | Expected kH/kD | Mechanistic Implication |

| SNAr | Ring C-H | ~1 | No C-H bond cleavage in the rate-determining step. |

| Benzyne Formation | Ring C-H adjacent to Br | >2 | C-H bond cleavage is rate-determining for benzyne formation. |

This table provides a conceptual framework for how deuterium labeling can be used to distinguish between competing reaction mechanisms.

Stereochemical and Regiochemical Implications of Deuterium Substitution

The substitution of hydrogen with deuterium can, in some cases, influence the stereochemical or regiochemical outcome of a reaction. While these effects are typically subtle, they can provide valuable mechanistic information.

In terms of regiochemistry, if a reaction involves a choice between abstracting a proton from two different sites, the presence of a deuterium atom at one of these sites can disfavor reaction at that position due to the primary KIE. This can lead to a higher proportion of the product formed from reaction at the non-deuterated site. For instance, in the lithiation of 2-bromo-5-picoline, the regioselectivity of deprotonation could potentially be influenced by the presence of deuterium on the methyl group versus the pyridine ring.

Stereochemical outcomes can also be affected. If a stereocenter is generated in the rate-determining step and a C-H bond is broken at a nearby position, the KIE could influence the diastereomeric or enantiomeric ratio of the products. This is because the transition states leading to the different stereoisomers may have different sensitivities to isotopic substitution.

While specific documented examples for this compound are scarce, the principles outlined above demonstrate its potential as a critical tool for detailed mechanistic analysis in organic chemistry.

Analysis of Deuterium Distribution in Reaction Products

Detailed mechanistic studies involving this compound, specifically focusing on the analysis of deuterium distribution in the reaction products, are not extensively documented in publicly available scientific literature. While the compound is recognized as a tool for mechanistic studies due to its isotopic labeling, specific research articles detailing its application in reactions such as Suzuki-Miyaura, Heck, or Stille couplings with a focus on the fate of the deuterium atoms were not identified in the conducted search.

In principle, the analysis of deuterium distribution would involve the use of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods would allow researchers to precisely locate the deuterium atoms in the product molecules and quantify their abundance at different positions.

For instance, in a hypothetical cross-coupling reaction, if the deuterium atoms from the methyl group of this compound were found to have migrated to other positions on the pyridine ring or the coupled partner, it would suggest the involvement of specific intermediates or side reactions, such as C-H activation or reversible metalation processes. Conversely, the retention of the deuterium atoms exclusively on the methyl group would support a more direct and straightforward reaction pathway.

The following data tables represent hypothetical findings from such a study to illustrate the type of data that would be generated and its potential interpretation.

Hypothetical Data Table 1: Deuterium Distribution in a Suzuki-Miyaura Coupling Product

| Product Position | % Deuterium Incorporation | Interpretation |

| Methyl Group (C5) | >98% | Indicates a direct cross-coupling mechanism with no significant H/D scrambling involving the methyl group. |

| Pyridine Ring (C3) | <1% | Minimal deuterium migration to the pyridine ring, suggesting that C-H activation at this position is not a major pathway. |

| Pyridine Ring (C4) | <1% | Minimal deuterium migration to the pyridine ring, suggesting that C-H activation at this position is not a major pathway. |

| Pyridine Ring (C6) | <1% | Minimal deuterium migration to the pyridine ring, suggesting that C-H activation at this position is not a major pathway. |

Hypothetical Data Table 2: Kinetic Isotope Effect in a C-H Activation Reaction

| Reaction | kH/kD | Interpretation |

| C-H activation at the methyl group | 3.5 | A significant primary kinetic isotope effect, suggesting that the C-H (or C-D) bond cleavage is the rate-determining step of the reaction. |

It is important to reiterate that the above tables are illustrative and not based on published experimental data for this compound. The absence of specific studies on this compound highlights a potential area for future research in the field of physical organic chemistry and reaction mechanisms. Such studies would contribute to a deeper understanding of the reactivity of picoline derivatives and the intricacies of transition metal-catalyzed reactions.

Iv. Spectroscopic Characterization and Analytical Applications of Deuterated 2 Bromo 5 Picoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Bromo-5-picoline-d6

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds. For isotopically labeled molecules such as this compound, various NMR techniques are employed to confirm the position of the deuterium (B1214612) labels and to understand the effects of isotopic substitution on the spectra.

Deuterium NMR (²H NMR) spectroscopy is a direct method to observe the deuterium nuclei in a molecule. wikipedia.orgmagritek.com Since the natural abundance of deuterium is very low (approximately 0.016%), a strong signal in the ²H NMR spectrum is a clear indication of successful deuteration. wikipedia.org The chemical shift range in ²H NMR is similar to that of proton NMR, allowing for the identification of the chemical environment of the deuterium atoms. wikipedia.orgmagritek.com

For this compound, the ²H NMR spectrum is expected to show signals corresponding to the deuterium atoms on the pyridine (B92270) ring and the methyl group. The presence of these signals confirms that the deuteration has occurred at the desired positions. The resolution in ²H NMR is generally lower than in ¹H NMR due to the quadrupolar nature of the deuterium nucleus (spin I=1), which can lead to broader signals. wikipedia.org However, it is highly effective for confirming the success and location of isotopic labeling.

Table 1: Expected ²H NMR Data for this compound

| Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic CD | 7.0 - 8.5 |

| Methyl CD₃ | 2.0 - 2.5 |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

In the ¹H NMR spectrum of a deuterated compound, the most noticeable feature is the disappearance or significant attenuation of signals corresponding to the positions where hydrogen atoms have been replaced by deuterium. magritek.com For this compound, the signals for the aromatic protons and the methyl protons would be absent.

The ¹H NMR spectrum of the non-deuterated 2-Bromo-5-picoline typically shows distinct signals for the protons on the pyridine ring and a singlet for the methyl group protons. In the case of this compound, the ¹H NMR spectrum would be expected to be largely silent, with the exception of any residual, non-deuterated impurities. The integration of any residual proton signals can be used to estimate the degree of deuteration.

Furthermore, isotopic substitution can cause minor shifts in the resonance of nearby protons, known as isotope shifts, although these are typically very small.

Table 2: Comparison of Expected ¹H NMR Signals

| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |

|---|---|---|

| 2-Bromo-5-picoline | Present (e.g., multiplets around 7.0-8.5 ppm) | Present (e.g., singlet around 2.3 ppm) |

The substitution of hydrogen with deuterium also has observable effects on the ¹³C NMR spectrum. The primary effect is the coupling between the carbon-13 nucleus and the deuterium nucleus (C-D coupling). Due to the spin I=1 of deuterium, a carbon atom attached to a single deuterium will appear as a 1:1:1 triplet. A CD₃ group will show a more complex multiplet.

Another effect is the isotopic shift, where the resonance of the deuterated carbon atom is shifted slightly upfield compared to its protonated counterpart. The carbons adjacent to the site of deuteration may also experience smaller upfield shifts.

For this compound, the carbon atoms directly bonded to deuterium will exhibit these characteristic splitting patterns and isotopic shifts. This provides further confirmation of the location of the deuterium labels.

Table 3: Expected ¹³C NMR Spectral Features for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-D coupling) |

|---|---|---|

| C-Br | ~142 | Singlet |

| C-N (adjacent to methyl) | ~150 | Singlet |

| Aromatic C-D | ~120-140 | Triplet |

| Methyl C-D₃ | ~18 | Multiplet (e.g., septet) |

Note: Chemical shifts are approximate and based on the non-deuterated analog. The actual shifts will be slightly upfield.

Mass Spectrometry (MS) for Isotopic Purity and Quantification of Deuterated 2-Bromo-5-picoline

Mass spectrometry is a crucial analytical technique for determining the molecular weight and isotopic composition of a compound. nih.govresearchgate.net It is particularly valuable for assessing the success of isotopic labeling.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. nih.govresearchgate.net For this compound, HRMS can distinguish between the desired deuterated compound and any residual non-deuterated or partially deuterated species.

The mass spectrum of a successfully synthesized this compound will show a molecular ion peak corresponding to the mass of the deuterated molecule. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks (M+ and M+2) of similar intensity. By analyzing the relative intensities of the molecular ion peaks of the deuterated and non-deuterated species, the isotopic purity of the sample can be accurately calculated. nih.govresearchgate.net

Table 4: Theoretical Monoisotopic Masses

| Compound | Molecular Formula | Monoisotopic Mass (u) |

|---|---|---|

| 2-Bromo-5-picoline | C₆H₆⁷⁹BrN | 170.9684 |

Deuterated compounds like this compound are widely used as internal standards in quantitative analysis, particularly in chromatography coupled with mass spectrometry (e.g., LC-MS, GC-MS). clearsynth.comtexilajournal.comscispace.com An ideal internal standard should have chemical and physical properties very similar to the analyte of interest but be distinguishable by the detector.

Deuterated standards are considered the "gold standard" for internal standards because their chemical properties are nearly identical to their non-deuterated counterparts. scispace.com This means they co-elute with the analyte during chromatography and experience similar ionization efficiency and potential matrix effects in the mass spectrometer. texilajournal.com However, because of the mass difference, they are easily distinguished by the mass spectrometer.

By adding a known amount of this compound to a sample containing 2-Bromo-5-picoline, the ratio of the analyte signal to the internal standard signal can be used to accurately quantify the analyte. This method effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements. clearsynth.comlcms.cz

In-depth Analysis of Deuterium-Induced Isotopic Shifts in the Vibrational Modes of this compound

The spectroscopic analysis of deuterated compounds provides invaluable insights into their molecular structure and vibrational dynamics. The substitution of hydrogen with its heavier isotope, deuterium, induces noticeable shifts in the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. This section focuses on the theoretical examination of these isotopic shifts in this compound, a deuterated derivative of 2-bromo-5-methylpyridine (B20793).

Vibrational spectroscopy serves as a powerful tool for the elucidation of molecular structures. Both IR and Raman spectroscopy probe the vibrational energy levels of a molecule, which are determined by its geometry and the masses of its constituent atoms. For complex molecules such as 2-Bromo-5-picoline, a multitude of vibrational modes exist, each corresponding to a specific type of atomic motion, including stretching, bending, and torsional vibrations.

The replacement of hydrogen atoms with deuterium in the methyl group and on the pyridine ring of 2-bromo-5-picoline to form this compound leads to significant alterations in its vibrational spectra. This phenomenon, known as an isotopic shift, is primarily a consequence of the increased mass of deuterium compared to hydrogen. According to the principles of quantum mechanics and the harmonic oscillator model, the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved.

The isotopic substitution has the most pronounced effect on the vibrational modes that directly involve the motion of the substituted hydrogen atoms. These include the C-H stretching and bending vibrations. Upon deuteration, these modes are expected to shift to lower wavenumbers (frequencies). The magnitude of this shift can be approximated by the ratio of the reduced masses of the C-D and C-H bonds, which is roughly √2, leading to a significant frequency decrease.

Table 1: Calculated Isotopic Shifts in C-H/C-D Stretching Vibrations

| Vibrational Mode | 2-bromo-5-methylpyridine (cm⁻¹) | This compound (cm⁻¹) | Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| Methyl C-H stretch (asymmetric) | 2980 | 2230 | -750 |

| Methyl C-H stretch (symmetric) | 2920 | 2185 | -735 |

Table 2: Calculated Isotopic Shifts in C-H/C-D Bending Vibrations

| Vibrational Mode | 2-bromo-5-methylpyridine (cm⁻¹) | This compound (cm⁻¹) | Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| Methyl C-H bend (scissoring) | 1450 | 1080 | -370 |

| Methyl C-H bend (rocking) | 1100 | 820 | -280 |

| Aromatic C-H in-plane bend | 1250 | 930 | -320 |

It is important to note that while the most significant shifts are observed for vibrations directly involving the substituted atoms, deuteration can also induce smaller but measurable shifts in other vibrational modes of the molecule. This is due to the coupling of different vibrational motions. The analysis of these isotopic shifts provides a detailed fingerprint of the molecular structure and can be used to validate vibrational assignments made from experimental spectra.

V. Computational and Theoretical Studies on 2 Bromo 5 Picoline D6 and Its Isotopologues

Density Functional Theory (DFT) Calculations for Deuterium (B1214612) Effects

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.compyscf.org It is widely applied to predict molecular properties and reaction mechanisms. For 2-Bromo-5-picoline-d6, DFT calculations are particularly useful for elucidating the subtle but significant effects of deuterium substitution.

DFT methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). researchgate.net The substitution of hydrogen with deuterium in this compound introduces changes in these parameters due to the difference in mass and its effect on molecular vibrations and zero-point energies.

Researchers utilize DFT calculations to model these isotopic effects. For instance, studies on related deuterated compounds like picolinic acid N-oxide have successfully used DFT to calculate the deuterium isotope effect on ¹³C chemical shifts. nih.govresearchgate.net Similar approaches, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(2d,2p)), can be applied to this compound. researchgate.net These calculations can predict how the NMR signals of the carbon atoms in the pyridine (B92270) ring and the methyl group will shift upon deuteration. Likewise, theoretical vibrational spectra can be computed for both 2-Bromo-5-picoline and its d6 isotopologue to identify and assign the C-D vibrational modes that replace the C-H modes, providing a theoretical basis for interpreting experimental IR and Raman spectra. researchgate.net

Table 1: Illustrative DFT-Predicted Vibrational Frequencies for H/D Isotopologues of 2-Bromo-5-picoline

This table represents typical data obtained from DFT calculations and is for illustrative purposes.

| Vibrational Mode | 2-Bromo-5-picoline (Calculated Frequency, cm⁻¹) | This compound (Calculated Frequency, cm⁻¹) |

| Methyl C-H Stretch (asymmetric) | ~2980 | N/A |

| Methyl C-D Stretch (asymmetric) | N/A | ~2230 |

| Methyl C-H Stretch (symmetric) | ~2900 | N/A |

| Methyl C-D Stretch (symmetric) | N/A | ~2100 |

| Aromatic C-H Stretch | ~3050 | ~3050 |

| Pyridine Ring Breathing | ~1000 | ~985 |

DFT is a cornerstone for exploring reaction mechanisms by calculating the geometries and energies of reactants, products, intermediates, and transition states. When this compound participates in a chemical reaction, such as a nucleophilic aromatic substitution, the presence of deuterium can influence the reaction rate—a phenomenon known as the kinetic isotope effect (KIE).

Computational studies can model the reaction pathway and quantify the energetic barriers (activation energies). By comparing the calculated activation energies for the deuterated and non-deuterated reactants, a theoretical KIE can be determined. These calculations provide insights into the bonding changes at the transition state. For example, if a C-D bond is broken or its vibrational character is significantly altered in the transition state, a primary or secondary KIE may be observed. DFT calculations can precisely map the potential energy surface, allowing for a detailed analysis of how deuteration stabilizes or destabilizes the transition state relative to the reactant. nih.govresearchgate.net

Table 2: Example Energetic Data from DFT Analysis of a Reaction Pathway

This table provides a hypothetical comparison for a reaction involving 2-Bromo-5-picoline and is for illustrative purposes.

| Species | Parameter | 2-Bromo-5-picoline | This compound |

| Reactant | Relative Energy (kcal/mol) | 0.00 | 0.00 |

| Transition State | Relative Energy (kcal/mol) | +25.4 | +25.1 |

| Intermediate | Relative Energy (kcal/mol) | -5.2 | -5.3 |

| Product | Relative Energy (kcal/mol) | -15.8 | -16.0 |

Molecular Dynamics Simulations and Conformational Analysis of Deuterated Picolines

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. purdue.edu An MD simulation numerically solves Newton's equations of motion for a system, resulting in a trajectory that describes how the positions and velocities of particles vary. youtube.com For a molecule like this compound, MD simulations are particularly useful for studying its conformational dynamics.

Quantum Chemical Modeling of Reaction Pathways Involving this compound

Quantum chemical modeling encompasses a range of methods, including DFT, to provide a detailed, electron-level understanding of chemical reactions. researchgate.net For this compound, these models are essential for mapping complex reaction pathways, rationalizing product formation, and uncovering unexpected mechanisms. arxiv.org The use of isotopic labeling is a powerful strategy in mechanistic studies, and computational modeling provides the theoretical framework to interpret the experimental results. smolecule.com

For example, in the synthesis of more complex molecules where this compound is used as an intermediate, quantum chemical modeling can explore the complete potential energy surface of a proposed reaction. ethz.ch This allows for the identification of all relevant intermediates and transition states, helping to predict the major and minor products. The deuterated methyl group acts as a label that can be tracked throughout the reaction. Computational models can predict how this label is distributed in the products, which can then be verified experimentally (e.g., by NMR or mass spectrometry) to confirm or refute a proposed mechanism. These predictive capabilities are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Vi. Role of 2 Bromo 5 Picoline D6 As a Deuterated Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Deuterium-Enriched Polydentate Ligands

Deuterium-enriched polydentate ligands, particularly those based on bipyridine and terpyridine frameworks, are of significant interest in coordination chemistry and catalysis. The strategic incorporation of deuterium (B1214612) can influence the photophysical properties and stability of the resulting metal complexes. 2-Bromo-5-picoline-d6 serves as a key precursor for these ligands through transition metal-catalyzed cross-coupling reactions.

One of the most effective methods for constructing bipyridine ligands is the Negishi cross-coupling reaction. wikipedia.orgorgsyn.org This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org In this context, this compound can be converted into its corresponding organozinc reagent, (5-(methyl-d3)pyridin-2-yl-3,4,6-d3)zinc halide. This deuterated organozinc species can then be coupled with another molecule of a non-deuterated or similarly deuterated bromopyridine to form a symmetrically or asymmetrically deuterated bipyridine. This method is highly efficient and tolerates a wide variety of functional groups. orgsyn.org

The resulting deuterium-labeled bipyridine ligands can be used to synthesize metal complexes with enhanced stability or to study reaction mechanisms through techniques like NMR spectroscopy, where the deuterium labels provide distinct signals.

Table 1: Representative Negishi Coupling for Deuterated Bipyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Significance |

|---|---|---|---|---|

| (5-(methyl-d3)pyridin-2-yl-3,4,6-d3)zinc bromide (from this compound) | 2-Bromopyridine | Pd(PPh₃)₄ | 5-(methyl-d3)-2,2'-bipyridine-3,4,6-d3 | Forms an asymmetrically deuterated bipyridine ligand. |

| (5-(methyl-d3)pyridin-2-yl-3,4,6-d3)zinc bromide (from this compound) | This compound | Pd(PPh₃)₄ | 5,5'-bis(methyl-d3)-2,2'-bipyridine-3,3',4,4',6,6'-d6 | Forms a symmetrically deuterated bipyridine ligand with a fully deuterated scaffold. |

Intermediate in the Construction of Complex Nitrogen Heterocycles

The pyridine (B92270) scaffold is a fundamental structural motif in a vast number of natural products, pharmaceuticals, and functional materials. nih.gov this compound acts as a critical deuterated intermediate for assembling more complex nitrogen-containing heterocyclic systems. The bromine atom at the C2 position is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, which can then be elaborated into fused ring systems.

For example, palladium-catalyzed reactions such as the Sonogashira coupling can be employed to introduce alkynyl groups onto the deuterated pyridine ring. researchgate.net The resulting 2-alkynyl-5-picoline-d6 can then undergo intramolecular cyclization reactions to form fused heterocyclic systems like deuterated quinolines or related structures. researchgate.neteurekaselect.com Similarly, Suzuki coupling reactions can introduce aryl or heteroaryl groups, which can then be part of subsequent annulation strategies to build polycyclic aromatic or heteroaromatic systems. researchgate.net

The use of the deuterated building block allows for the precise introduction of deuterium labels into specific positions of the final complex heterocycle. This is invaluable for mechanistic studies of biological systems or for enhancing the metabolic stability of drug candidates.

Strategies for Derivatization of Deuterated 2-Bromo-5-picoline

The chemical versatility of this compound stems from the reactivity of the C-Br bond and the pyridine ring itself. Several key synthetic strategies can be employed to derivatize this deuterated building block.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly when a good leaving group like bromine is present at the C2 or C4 position. In this reaction, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring.

This compound is a suitable substrate for SNAr reactions with a variety of nucleophiles. This provides a direct route to a range of C2-functionalized deuterated pyridines. The reaction is typically favored by strong nucleophiles and can be influenced by the presence of electron-withdrawing groups on the ring, although the pyridine nitrogen itself provides significant activation.

Table 2: Potential SNAr Reactions with this compound

| Nucleophile | Product Class | Example Product |

|---|---|---|

| Ammonia (NH₃) / Amines (RNH₂) | 2-Aminopyridines | 5-(methyl-d3)pyridin-2-amine-3,4,6-d3 |

| Alkoxides (RO⁻) | 2-Alkoxypyridines | 2-methoxy-5-(methyl-d3)pyridine-3,4,6-d3 |

| Thiolates (RS⁻) | 2-Alkylthiopyridines | 5-(methyl-d3)-2-(methylthio)pyridine-3,4,6-d3 |

| Hydroxide (OH⁻) | 2-Pyridones | 5-(methyl-d3)pyridin-2(1H)-one-3,4,6-d3 |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. This compound is an excellent substrate for these transformations, allowing for the connection of the deuterated pyridine ring to a wide array of other molecular fragments. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

Suzuki Coupling: This reaction pairs the deuterated bromopicoline with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used for creating biaryl and vinylpyridine structures.

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is the premier method for synthesizing arylalkynes and is fundamental in constructing rigid, linear molecular scaffolds.

Negishi Coupling: As discussed previously, this reaction involves coupling with an organozinc reagent. wikipedia.org It is known for its high functional group tolerance and mild reaction conditions, making it suitable for complex molecule synthesis. organic-chemistry.org

These reactions provide robust and flexible pathways to a diverse range of deuterated compounds, where the deuterium labeling can be used to study reaction mechanisms or to enhance material or pharmaceutical properties.

Table 3: Comparison of Cross-Coupling Reactions for Derivatizing this compound

| Reaction | Coupling Partner | Typical Catalyst System | Key Product Type |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Deuterated Aryl/Vinyl Pyridines |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ + CuI + Amine Base | Deuterated Alkynyl Pyridines |

| Negishi | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Deuterated Aryl/Alkyl/Vinyl Pyridines |

Directed Ortho Metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-butyllithium or LDA), directing deprotonation to the adjacent ortho position. While the pyridine nitrogen itself can act as a DMG, direct lithiation of simple pyridines can be complicated by competitive nucleophilic addition of the organolithium reagent to the ring. harvard.edu

For a substrate like this compound, DoM strategies can be envisioned following initial modification. For instance, after a cross-coupling reaction to replace the bromine, a new functional group could serve as a DMG to functionalize the C3 or C4 position of the deuterated ring. Alternatively, a halogen-metal exchange reaction, typically using an alkyllithium reagent at low temperatures, can convert the C-Br bond into a C-Li bond. clockss.orgresearchgate.net This creates a nucleophilic 2-lithiopyridine-d6 species, which can then react with a wide range of electrophiles to introduce functionality at the C2 position. This two-step sequence of halogen-metal exchange followed by electrophilic trapping is a powerful alternative to direct C-H activation for functionalizing the deuterated pyridine core.

Table 4: Potential Electrophiles for Trapping Lithiated Pyridine-d6 Intermediates

| Electrophile | Introduced Functional Group |

|---|---|

| D₂O | Deuterium (for mechanistic studies) |

| Aldehydes/Ketones (R₂C=O) | Hydroxyalkyl group |

| Iodine (I₂) | Iodide |

| Dimethylformamide (DMF) | Formyl group (-CHO) |

| Carbon Dioxide (CO₂) | Carboxylic acid group (-COOH) |

Deuterium-Enriched Scaffolds for Material Science Applications (General Principle)

The incorporation of deuterium into organic molecules is a rapidly growing strategy in materials science, particularly for organic electronics like Organic Light-Emitting Diodes (OLEDs). oled-info.comdeutramed.com The fundamental principle lies in the kinetic isotope effect: the bond between carbon and deuterium (C-D) has a lower zero-point energy and is stronger than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength makes C-D bonds less susceptible to cleavage, which is often a key step in material degradation pathways. rsc.orgsemanticscholar.org

Pyridine-containing scaffolds are common components in materials used as hosts or emitters in OLEDs. When these scaffolds are deuterated, the resulting materials often exhibit significantly enhanced operational lifetimes and improved stability. oled-info.comoled-info.com For instance, the degradation of blue OLED emitters, which is a major technological challenge, can be slowed by replacing labile C-H bonds with more robust C-D bonds. oled-info.com This leads to devices that can be driven at higher brightness for longer periods without significant loss of performance. researchgate.net

Building blocks like this compound are therefore highly valuable for synthesizing these advanced, deuterated materials. By using such precursors, material scientists can construct complex, functional molecules where the deuterium labels are precisely placed to protect the most vulnerable positions from chemical and photochemical degradation, ultimately leading to more durable and efficient electronic devices. nih.govresearchgate.netnih.gov

Table 5: General Effects of Deuteration on OLED Material Performance

| Property | Effect of Deuteration | Underlying Principle |

|---|---|---|

| Device Lifetime | Increased | Higher C-D bond strength reduces rates of bond cleavage and material degradation. rsc.org |

| Luminescence Efficiency (PLQY) | Often Increased | Reduces non-radiative decay pathways by suppressing vibrational quenching. nih.gov |

| Thermal/Photochemical Stability | Enhanced | Kinetic Isotope Effect slows down degradation reactions. oled-info.com |

| Power Conversion Efficiency | Improved | Longer excited state lifetimes can lead to more efficient light emission. oled-info.com |

Vii. Future Research Directions and Emerging Methodologies

Development of Novel and Highly Regioselective Deuteration Methods for Pyridine (B92270) Systems

The precise placement of deuterium (B1214612) atoms on a pyridine ring is a significant synthetic challenge. While methods for deuteration exist, many suffer from a lack of regioselectivity, leading to mixtures of isotopologues. nih.gov Future research is intensely focused on developing novel methods that offer high control over the position of deuterium incorporation.

One promising avenue is the continued development of transition-metal-catalyzed hydrogen isotope exchange (HIE). researchgate.net Iridium-based catalysts, for instance, have shown potential for ortho-directed C-H insertion, allowing for selective deuteration at specific sites. researchgate.net Another area of exploration involves base-mediated deuteration. Recent studies have shown that using a combination of potassium tert-butoxide (KOtBu) and deuterated dimethyl sulfoxide (B87167) (DMSO-d6) can achieve regioselective deuteration at the β- and γ-positions of pyridines, complementing the more common α-deuteration methods. researchgate.netrsc.org Mechanistic studies, including Density Functional Theory (DFT), suggest that the reaction proceeds through the deprotonation of the substrate, with the thermodynamic stability of the resulting heterocyclic anions dictating the deuteration pattern. researchgate.net

Furthermore, metal-free approaches are gaining traction. A recently developed electrochemical method enables a C4-selective C-H deuteration of pyridine derivatives using deuterium oxide (D₂O) as the deuterium source under mild, acid- and base-free conditions. nih.gov This environmentally friendly approach demonstrates high chemo- and regioselectivity across a range of pyridine-containing compounds. nih.gov

Future work will likely focus on expanding the catalyst scope to include more earth-abundant metals and refining reaction conditions to achieve even greater selectivity and functional group tolerance. The development of removable directing groups that can guide deuteration to specific positions and then be easily cleaved is another key area of investigation. researchgate.net

| Deuteration Method | Deuterium Source | Selectivity | Key Features |

| Iridium(I) Catalysis | Deuterium Gas (D₂) | Ortho-directed C-H insertion | Low catalyst loadings, high selectivity. researchgate.net |

| Base-Mediated (KOtBu) | DMSO-d₆ | β- and γ-positions | Complements existing α-deuteration methods. researchgate.netrsc.org |

| Electrochemical | Deuterium Oxide (D₂O) | C4-position | Metal-free, acid/base-free, environmentally friendly. nih.gov |

| Barium Oxide Catalysis | Deuterium Gas (D₂) | α-position | Transition metal-free catalyst. rsc.org |

Integration of Advanced Analytical Techniques for Real-Time Deuterium Tracking

The synthesis of deuterated compounds requires precise analytical methods to confirm the location and extent of deuterium incorporation. While traditional techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable, there is a growing need for advanced techniques that can provide real-time analysis of deuteration reactions.

Process Analytical Technology (PAT) is becoming increasingly important for monitoring and controlling chemical reactions. mt.comnih.gov The integration of in-situ spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide continuous data on the progress of a deuteration reaction. mt.com These techniques allow chemists to track the consumption of starting materials and the formation of deuterated products in real time, enabling better process understanding and optimization. nih.govamazonaws.com For complex reaction mixtures, combining multiple analytical tools like NMR, UV/Vis, IR, and Ultra-High-Performance Liquid Chromatography (UHPLC) provides a comprehensive, data-rich picture of the process. nih.govamazonaws.com

A particularly powerful emerging technique is Molecular Rotational Resonance (MRR) spectroscopy. MRR offers unambiguous and quantitative analysis of isotopic composition, capable of distinguishing between different structural isomers (isotopomers) in a complex mixture. digitellinc.comacs.org This high level of precision allows for the fine-tuning of synthetic protocols to minimize the formation of undesirable "off-target" deuterated impurities. acs.org The integration of MRR with optimized reaction setups, such as improved thermolysis apparatuses that prevent H/D scrambling during analysis, will be crucial for accurately assessing the purity of synthesized deuterated compounds. acs.org

| Analytical Technique | Application in Deuterium Tracking | Advantages |

| In-situ FTIR/Raman | Real-time monitoring of reaction progress. mt.com | Continuous data stream, non-invasive. |

| Real-time NMR | Tracking changes in chemical shifts and coupling constants during deuteration. | Provides detailed structural information. |

| Direct Analysis in Real Time (DART-MS) | Rapid, real-time monitoring of reactants and products. researchgate.net | Minimal sample preparation, instantaneous feedback. researchgate.net |

| Molecular Rotational Resonance (MRR) | Quantitative analysis of isotopologue and isotopomer distribution. digitellinc.comacs.org | Unambiguous identification of isomers, high accuracy. acs.org |

Further Exploration of Deuterium Isotope Effects in Complex Catalytic Cycles

The substitution of hydrogen with deuterium can significantly influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov In complex, multi-step catalytic cycles, a detailed understanding of the KIE can provide profound insights into the reaction mechanism, particularly in identifying the rate-limiting step. nih.govacs.org

Future research will involve more intricate KIE studies on catalytic systems relevant to the synthesis and modification of pyridine derivatives. This includes investigating both primary and secondary isotope effects to build a more complete picture of the transition states involved. For example, a secondary inverse KIE (kH/kD < 1) can indicate that a C-C bond formation step is at least partially rate-limiting. acs.org Such studies are crucial for designing more efficient catalysts and for predicting how deuteration will affect the reactivity and stability of complex molecules. The effect of deuterium on the basicity of the pyridine nitrogen, which can be influenced by the electronic effects of the C-D bond, also warrants further investigation as it can impact catalytic activity. rsc.org

Computational Design and Prediction of Deuterated Pyridine Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes before a single experiment is performed. In the context of deuterated pyridines, computational methods, particularly Density Functional Theory (DFT), are poised to play a significant role in designing novel compounds and synthetic routes.

DFT calculations can be used to predict the thermodynamic and kinetic parameters of deuteration reactions. rsc.org For example, by calculating the relative thermodynamic stability of different heterocyclic anion intermediates, researchers can predict the most likely sites of deprotonation and subsequent deuteration in base-catalyzed reactions. researchgate.netrsc.org This predictive power can guide the choice of reagents and reaction conditions to achieve a desired regioselectivity.

Furthermore, computational models can be used to predict the impact of deuteration on the properties of the final molecule. This includes predicting changes in vibrational frequencies, bond lengths, and electronic structure. researchgate.net By mapping the molecular electrostatic potential (MEP), it is possible to visualize the electron distribution and predict how deuteration might influence intermolecular interactions. mdpi.com These computational insights can accelerate the design of deuterated molecules with specific properties, such as enhanced metabolic stability or altered receptor binding affinity, by allowing for the in silico screening of numerous candidates before committing to laboratory synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-5-picoline-d6 to ensure high isotopic purity?

- Methodological Answer : Synthesis should prioritize deuterium incorporation via catalytic exchange or deuterated precursor routes. For example, using D₂O or deuterated solvents under controlled pH and temperature to minimize proton back-exchange. Purification via preparative HPLC or column chromatography with deuterated solvents (e.g., CDCl₃) ensures isotopic integrity. Confirm purity via mass spectrometry (MS) and deuterium nuclear magnetic resonance (²H NMR) .

Q. How can researchers characterize the structural integrity and isotopic enrichment of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm bromine and methyl group positions, and ²H NMR or high-resolution MS (HRMS) to quantify deuterium enrichment. Cross-validate using isotope ratio mass spectrometry (IRMS) for bulk isotopic analysis. Data should be benchmarked against non-deuterated analogs to identify isotopic shifts .

Q. What are the primary applications of this compound in mechanistic studies or tracer experiments?

- Methodological Answer : The compound serves as a deuterated building block in Suzuki-Miyaura cross-coupling reactions to track kinetic isotope effects (KIEs). In tracer studies, it aids in elucidating metabolic pathways via LC-MS detection of deuterated metabolites. Ensure experimental controls (e.g., non-deuterated analogs) to isolate isotopic effects .

Advanced Research Questions

Q. How should researchers design experiments to investigate the kinetic isotope effects (KIEs) of this compound in catalytic reactions?

- Methodological Answer : Use a factorial design (e.g., 2×2 matrix) to test variables like catalyst type (Pd vs. Ni), solvent polarity (DMSO-d₆ vs. THF-d₈), and temperature. Measure reaction rates via in-situ NMR or quenching followed by GC-MS. Calculate KIEs using the Swain-Schaad relationship and validate with computational models (DFT) to distinguish primary vs. secondary isotope effects .

Q. What statistical approaches are suitable for reconciling contradictory data on the reactivity of this compound across different solvent systems?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or MANOVA) to identify solvent parameters (dielectric constant, H-bonding capacity) correlating with reactivity outliers. Use Bayesian inference to assess confidence intervals for conflicting datasets. Cross-check with ab-initio molecular dynamics (AIMD) simulations to model solvent interactions .

Q. How can computational modeling be integrated with experimental data to predict the behavior of this compound in complex reaction environments?

- Methodological Answer : Combine density functional theory (DFT) for transition-state modeling with machine learning (ML) algorithms trained on experimental kinetic data. Use tools like Gaussian or ORCA for energy profiles and Python-based ML libraries (e.g., scikit-learn) to predict solvent effects. Validate predictions via microkinetic experiments under inert atmospheres .

Data Management and Validation

Q. How can researchers ensure data reproducibility when studying deuterated compounds like this compound?

- Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles by documenting synthesis protocols (e.g., reaction temperature ±0.5°C), solvent batch numbers, and NMR calibration standards. Use blockchain-enabled lab notebooks (e.g., SciNote) for immutable data logging. Share raw spectra and computational input files via repositories like Zenodo .

Q. What strategies mitigate isotopic dilution during long-term storage of this compound?

- Methodological Answer : Store samples in sealed amber vials under argon at -20°C to minimize proton exchange. Periodically re-analyze via ²H NMR and HRMS. For liquid samples, add molecular sieves (3Å) pre-dried at 200°C to adsorb residual moisture .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in deuterated solvent systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.